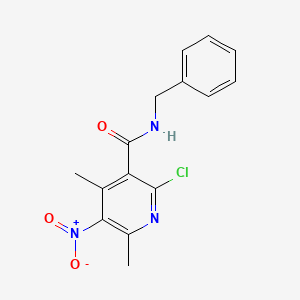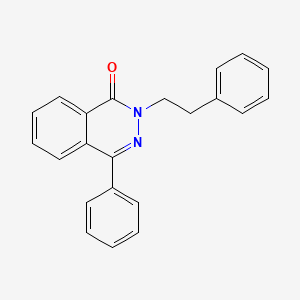![molecular formula C20H16N2O3 B5548130 N-(2-METHYL-5-NITROPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B5548130.png)
N-(2-METHYL-5-NITROPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-METHYL-5-NITROPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE is a complex organic compound characterized by its biphenyl structure with a carboxamide group and a nitrophenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHYL-5-NITROPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-METHYL-5-NITROPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using hydrazine hydrate and iron(III) chloride to yield the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrazine hydrate and iron(III) chloride are commonly used for reducing the nitro group.
Substitution: Nucleophilic substitution reactions often require bases like potassium carbonate in solvents such as dimethylformamide.
Major Products Formed
The major products formed from these reactions include the corresponding amines and substituted biphenyl derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-(2-METHYL-5-NITROPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(2-METHYL-5-NITROPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine: This compound is structurally similar and is used in the synthesis of imatinib, a targeted cancer therapy.
N-(2-Methyl-5-nitrophenyl)benzamide: Another similar compound with applications in medicinal chemistry.
Uniqueness
N-(2-METHYL-5-NITROPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE is unique due to its biphenyl structure, which imparts specific electronic and steric properties that are valuable in the synthesis of complex organic molecules and advanced materials .
Propiedades
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c1-14-7-12-18(22(24)25)13-19(14)21-20(23)17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICIHIQJPMRKKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(2-methyl-5-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5548051.png)
![5-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-furamide](/img/structure/B5548057.png)
![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5548062.png)
![1-(4-isopropylphenyl)-5-oxo-N-[2-(4-pyridinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5548069.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[(2-methylphenyl)thio]acetamide hydrochloride](/img/structure/B5548073.png)
![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5548074.png)


![N-(3-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5548099.png)
![5-[(2-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5548103.png)
![N-[(3S*,4R*)-1-[(2-ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548109.png)

![N-[4-(4-Methyl-benzylsulfamoyl)-phenyl]-acetamide](/img/structure/B5548135.png)
![1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole](/img/structure/B5548137.png)
